Lead dioxide

説明

準備方法

Lead dioxide can be synthesized through various methods:

Reaction of Lead Acetate and Chlorine Gas: This method involves reacting lead acetate with chlorine gas to produce this compound.

Electrolytic Oxidation: Lead can be oxidized in strong nitric acid to form this compound.

Industrial Production: In industrial settings, this compound is often produced through the electrolytic oxidation of lead in sulfuric acid, which is a key step in the manufacturing of lead-acid batteries.

化学反応の分析

Decomposition Reactions

Lead dioxide undergoes thermal decomposition when heated, progressing through intermediate lead oxides:This stepwise decomposition releases oxygen gas and forms lower oxides (Pb₃O₄ and PbO) .

Reactions with Acids

PbO₂ reacts vigorously with hot concentrated acids, reducing Pb⁴⁺ to Pb²⁺ while liberating oxygen or halogens:

| Acid | Reaction | Products |

|---|---|---|

| Sulfuric Acid | Lead sulfate, water, oxygen | |

| Nitric Acid | Lead nitrate, water, oxygen | |

| Hydrochloric Acid | Lead chloride, water, chlorine |

The instability of Pb⁴⁺ drives these reactions, with oxygen or chlorine gas evolved depending on the acid .

Redox Reactions

PbO₂ acts as a potent oxidizing agent in both acidic and alkaline media:

Oxidation of Manganese(II)

In acidic HNO₃:Mn²⁺ is oxidized to permanganate (MnO₄⁻) .

Oxidation of Chromium(III)

In alkaline conditions:Cr³⁺ is converted to chromate (CrO₄²⁻) .

Reductive Dissolution in Bromide Solutions

In acidic bromide environments:Kinetic studies show first-order dependence on [Br⁻] and 1.77-order dependence on [H⁺] , indicating a surface-mediated electron transfer mechanism .

Reactions with Bases

PbO₂ dissolves in strong bases to form hydroxoplumbate(IV) complexes:This amphoteric behavior underscores its ability to act as an acid in basic conditions .

Hazardous Reactivity

PbO₂ reacts violently with:

- Hydrogen sulfide : Ignites upon contact .

- Hydrogen peroxide : Causes rapid decomposition .

- Organic compounds : Accelerates combustion (e.g., with phenylhydrazine or sulfur) .

These reactions highlight its classification as a strong oxidizer (GHS H272) and its risks in storage/transport .

Environmental and Industrial Implications

科学的研究の応用

Lead Acid Batteries

Primary Application

The most notable application of lead dioxide is in lead acid batteries, where it serves as the cathode material. The electrochemical reaction in these batteries involves the conversion of this compound to lead sulfate during discharge:

This reaction allows for the storage and release of electrical energy, making lead acid batteries essential for automotive and stationary energy storage systems. The unique conductivity of this compound enhances the efficiency of these batteries, allowing them to operate effectively under varying conditions .

Electrochemical Applications

Electrode Material

this compound is extensively used as an anode material in various electrochemical processes. Its favorable properties include:

- Low Resistivity : This enables efficient electron transfer during reactions.

- Corrosion Resistance : It remains stable even in acidic environments, making it suitable for use in different electrolytes.

- High Overvoltage : This characteristic is advantageous for applications requiring oxygen evolution reactions, such as water electrolysis and chlorine production .

This compound anodes have been utilized for:

- Regenerating potassium dichromate.

- Electroplating processes for metals like copper and zinc.

- Organic synthesis, particularly in the production of glyoxylic acid from oxalic acid .

Industrial Uses

This compound finds applications beyond batteries and electrochemistry, including:

- Oxidizing Agent : It is employed in the production of matches, pyrotechnics, and dyes due to its strong oxidizing properties .

- Curing Agent : In polymer chemistry, this compound is used to cure sulfide polymers, enhancing their mechanical properties .

- High-Voltage Lightning Arresters : Its electrical properties make it suitable for constructing devices that protect electrical systems from voltage spikes .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound in various applications:

Case Study 1: Lead Acid Battery Performance

Research has shown that modifying the composition of this compound can significantly improve the charge-discharge efficiency of lead acid batteries. For example, incorporating nanostructured coatings has been found to enhance surface area and reduce charge transfer resistance .

Case Study 2: Electrochemical Degradation

A study on the use of this compound anodes for degrading halogenated organic pollutants demonstrated high efficiency in removing toxic substances from wastewater. The kinetics of degradation were analyzed, revealing that this compound effectively catalyzes oxidation reactions at lower energy inputs compared to traditional methods .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Lead Acid Batteries | Cathode material | Efficient energy storage and release |

| Electrochemistry | Anode material | Low resistivity and high corrosion resistance |

| Industrial Chemistry | Oxidizing agent in matches and dyes | Strong oxidizing properties |

| Polymer Chemistry | Curing agent for sulfide polymers | Enhanced mechanical properties |

| Electrical Engineering | High-voltage lightning arresters | Protection against voltage spikes |

作用機序

The mechanism by which lead dioxide exerts its effects is primarily through its strong oxidizing properties. In lead-acid batteries, this compound undergoes a redox reaction during the discharge and charge cycles. During discharge, this compound is reduced to lead sulfate, while during charging, it is oxidized back to this compound . This redox mechanism is crucial for the battery’s ability to store and release energy.

類似化合物との比較

Lead dioxide can be compared with other similar compounds, such as:

Lead(II) oxide (PbO): Unlike this compound, lead(II) oxide is a yellow or red solid and is used in the production of lead glass and ceramics.

Lead(II,IV) oxide (Pb3O4):

Tin dioxide (SnO2): Tin dioxide is another oxide with similar properties but is used primarily in gas sensors and as a catalyst.

This compound’s unique properties, such as its strong oxidizing ability and its role in electrochemistry, distinguish it from these similar compounds.

生物活性

Lead dioxide (PbO2) is a compound that has garnered attention due to its significant biological activity, particularly in terms of toxicity and its effects on various biological systems. This article explores the biological activity of this compound, emphasizing its mechanisms of action, toxicological effects, and implications for human health.

Overview of this compound

This compound is an inorganic compound that appears as a dark brown or black solid. It is primarily used in batteries and as a pigment in various applications. However, its potential health risks have raised concerns, particularly regarding its toxicity and environmental impact.

Mechanisms of Toxicity

This compound exhibits toxicity through several mechanisms, primarily affecting the respiratory system, cardiovascular system, and cellular functions:

- Respiratory System : Inhalation of lead oxide particles can disrupt pulmonary macrophage functions critical for lung defense. A study demonstrated that exposure to particulate lead oxide significantly inhibited phagocytic uptake in macrophages and altered the production of reactive oxygen species (ROS), which are vital for immune responses. Specifically, the production of hydrogen peroxide and superoxide anion radicals increased over time post-exposure, indicating oxidative stress .

- Cardiovascular System : Research involving lead oxide nanoparticles revealed cardiotoxic effects characterized by oxidative stress and structural damage to cardiac cells. Exposure led to decreased myocardial contractility and alterations in blood pressure parameters . Additionally, lead exposure has been linked to anemia and hypoxia, further complicating cardiovascular health .

- Cellular Mechanisms : Lead can inhibit key enzymes involved in heme synthesis, such as δ-aminolevulinic acid dehydratase (ALAD), leading to the accumulation of toxic metabolites. This inhibition occurs at blood lead levels lower than previously assumed, highlighting the compound's potency even at low concentrations .

Table 1: Toxicity Levels and Clinical Symptoms Associated with Lead Exposure

| Exposure Type | Lead Levels (µg/dl) | Clinical Symptoms |

|---|---|---|

| Acute Poisoning | 100–120 | Muscle pain, fatigue, abdominal pain, headache |

| Chronic Poisoning | 40–60 | Persistent vomiting, lethargy, delirium |

| Occupational Exposure | Varies | Respiratory issues, cardiovascular problems |

This table summarizes the relationship between lead exposure levels and associated clinical symptoms, illustrating the severity of lead toxicity.

Case Studies

- Inhalation Study : A study on rabbits exposed to lead oxide at occupationally relevant concentrations showed significant disruptions in macrophage functions. The study measured lactate dehydrogenase and lysozyme activity as markers for lung damage, revealing increased levels post-exposure .

- Nanoparticle Toxicity : An investigation into the intestinal dissolution of this compound nanoparticles in medaka fish indicated bioaccumulation in vital organs such as the gills and brain. This suggests that this compound nanoparticles pose a significant risk not only through direct exposure but also via bioaccumulation in aquatic ecosystems .

- Cardiotoxic Effects : An experimental study on male albino rats exposed to lead oxide nanoparticles demonstrated oxidative stress leading to histological changes in cardiac tissues. The findings highlighted decreased contractile function and significant alterations in hematological parameters .

特性

IUPAC Name |

dioxolead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADSGOSSYOOKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

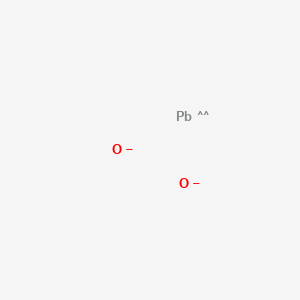

O=[Pb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Pb, PbO2 | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025497 | |

| Record name | Lead dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead dioxide appears as brown, hexagonal crystals. Insoluble in water. Used in matches, explosives, electrodes., Dry Powder; Other Solid; Water or Solvent Wet Solid, Brown crystals that are insoluble in water; [CAMEO], BROWN CRYSTALS OR POWDER. | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead oxide (PbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, <11.3 ug/L at 25 °C, pH 6-7, Insoluble in water, Soluble in hydrochloric acid with evolution of chlorine; in dilute nitric acid in presence of hydrogen peroxide, oxalic acid, or other reducers; soluble in alkali iodide solutions with liberation of iodine; soluble in hot caustic alkali solutions, Soluble in glacial acetic acid; insoluble in alcohol, Presumably soluble in acidic gastric juice, Solubility in water: none | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(IV) Oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

9.375 at 66 °F (NTP, 1992) - Denser than water; will sink, 9.375 g/cu cm, 9.38 g/cm³ | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(IV) Oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Brown, hexagonal crystals, Dark-brown powder, Brownish black crystalline powder consisting of fine crystalline flakes in either alpha- or beta-form. | |

CAS No. |

1309-60-0 | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead oxide (PbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(IV) Oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

554 °F (decomposes) (NTP, 1992), 290 °C, decomposition | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(IV) Oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。